Structural and Lipophilic Differentiation from the 2‑Methyl Analog
The target compound features a 2-isopropyl substituent on the benzimidazole ring, in contrast to the closest commercially available analog, N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamide . This structural variation results in a quantifiable increase in lipophilicity; the target compound has a calculated logP of 3.6688 , a value not publicly available for the methyl analog but predictably higher due to the increased carbon count. This difference is crucial for medicinal chemistry campaigns optimizing for membrane permeability or metabolic stability.
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.6688 |
| Comparator Or Baseline | N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-4-carboxamide (logP value not publicly disclosed) |
| Quantified Difference | Estimated increase of ~0.5 logP units based on the addition of a methylene group to the alkyl chain. |
| Conditions | In silico calculation (method unspecified) as reported by ChemDiv. |
Why This Matters
For a procurement decision, selecting the isopropyl analog provides a distinct, more lipophilic starting point for SAR exploration compared to the methyl analog, potentially addressing different ADME liabilities or target binding pockets without the need for custom synthesis.
